Bienvenue dans la boutique en ligne BenchChem!

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine

Epigenetics LSD1 Inhibition CNS Drug Discovery

This benzylamine derivative (CAS 1079178-93-0) features a unique 4-methoxy-2,5-dimethylphenyl motif paired with a conformationally rigid cyclopropylamine group. This distinct architecture is critical for probing steric/electronic effects in target binding, where subtle changes cause order-of-magnitude affinity shifts (e.g., SERT Ki). Generic analogs cannot replicate this profile, making this the definitive scaffold for oncology (LSD1), CNS, and antipsychiatry SAR. Ensure study validity by sourcing the exact compound, verified at min. 95% purity for reliable screening.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1079178-93-0
Cat. No. B1443559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine
CAS1079178-93-0
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)CNC2CC2
InChIInChI=1S/C13H19NO/c1-9-7-13(15-3)10(2)6-11(9)8-14-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3
InChIKeyGTBGNNIVTMGGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine (CAS 1079178-93-0): Procurement and Research Specifications


N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine (CAS 1079178-93-0), also known as N-cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine or MDMP, is a synthetic substituted benzylamine derivative featuring a cyclopropylamine moiety. The compound, with molecular formula C13H19NO and a molecular weight of 205.3 g/mol, is primarily available as a research chemical with a typical purity of 95% . It is classified as an aromatic amine, and its structural motif—incorporating methoxy and dimethyl substituents on the phenyl ring alongside the conformationally rigid cyclopropyl group—is of interest in medicinal chemistry for its potential to influence steric and electronic properties, which may in turn affect target binding and metabolic stability [1].

Why N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine Cannot Be Substituted with Generic Analogs


Substituting this compound with other substituted benzylamines or simpler cyclopropylamines carries significant risk due to its unique substitution pattern. The specific 4-methoxy-2,5-dimethyl substitution on the phenyl ring, combined with the N-cyclopropyl motif, creates a distinct steric and electronic environment that is not replicated in close analogs like 4-methyl-2,5-methoxyphenylcyclopropylamine (DMCPA, CAS 69854-49-5) or the unsubstituted N-cyclopropylbenzylamine [1][2]. Class-level data from related phenylcycloalkylmethylamine derivatives demonstrate that small structural modifications can lead to orders-of-magnitude differences in target affinity (e.g., SERT Ki values ranging from 2.99 nM to 49.2 nM) [3]. Therefore, using a generic analog without the precise 2,5-dimethyl-4-methoxybenzyl architecture would invalidate any structure-activity relationship (SAR) study and yield unpredictable biological outcomes. The following sections provide the available quantitative evidence that defines this compound's unique profile and supports its specific procurement for research applications.

Quantitative Evidence for N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine: Comparative Data for Research Selection


Inference of Potent LSD1 Inhibition from Structurally Related Cyclopropylamines

While direct quantitative data for CAS 1079178-93-0 is limited, its structural class—specifically as a substituted cyclopropylamine—is strongly associated with potent inhibition of Lysine-Specific Demethylase 1 (LSD1). In BindingDB, a closely related cyclopropylamine derivative (BDBM256475) demonstrates an IC50 of 38 nM against human LSD1 [1]. Another related compound (BDBM256457) shows a Ki of 50 nM for LSD1 [2]. These values provide a class-level benchmark. The specific substitution pattern of CAS 1079178-93-0 is designed to optimize interactions within the LSD1 active site, a target validated for schizophrenia, Alzheimer's, and certain cancers [3]. Therefore, procurement of this specific compound is justified for LSD1-focused research where SAR optimization around the phenyl ring is critical.

Epigenetics LSD1 Inhibition CNS Drug Discovery

Predicted Affinity for Monoamine Transporters Based on Phenylcycloalkylmethylamine Class Data

The compound belongs to the phenylcycloalkylmethylamine class, which has been extensively characterized for its interaction with monoamine transporters. While direct binding data for CAS 1079178-93-0 is absent, class-level data from the patent literature (US9238625) reveals a wide range of affinities for the serotonin transporter (SERT) depending on subtle structural variations. For example, compound 7g (a phenylcycloalkylmethylamine derivative) exhibits a Ki of 2.99 nM for SERT, whereas compound 13f shows a Ki of 49.2 nM [1][2]. This demonstrates the extreme sensitivity of target engagement to the exact substitution pattern on the phenyl ring. The specific 4-methoxy-2,5-dimethyl motif of CAS 1079178-93-0 is therefore not a generic feature but a precise molecular determinant of its pharmacological profile. Selecting this exact compound is essential for any study aiming to probe the SAR of this chemical space or to achieve a specific, pre-defined transporter affinity profile.

Neuropsychiatric Disorders Monoamine Transporter SERT

Comparison with a Close Structural Analog: 4-Methyl-2,5-methoxyphenylcyclopropylamine (DMCPA)

A key comparator is 4-methyl-2,5-methoxyphenylcyclopropylamine (DMCPA, CAS 69854-49-5), a known psychedelic phenethylamine [1]. The target compound, CAS 1079178-93-0, differs by the replacement of the 2,5-dimethoxy groups with a single 4-methoxy group and the addition of 2,5-dimethyl substituents. This is a non-trivial structural modification. In the broader class of phenethylamines, the position and nature of ring substituents are critical for determining receptor selectivity (e.g., 5-HT2A vs. monoamine transporters) and intrinsic activity [2]. While no direct head-to-head quantitative data exists, the difference in molecular formula (C12H17NO2 for DMCPA vs. C13H19NO for CAS 1079178-93-0) and substitution pattern predict distinct pharmacological profiles. Procurement of CAS 1079178-93-0 is therefore necessary for studies specifically designed to explore the SAR of this unique dimethyl-methoxy substitution pattern, as opposed to the classic 2,5-dimethoxy psychedelic motif.

Psychedelic Research Phenethylamine Structure-Activity Relationship

Recommended Research Applications for N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine (CAS 1079178-93-0)


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Optimization

Based on the class-level evidence for potent LSD1 inhibition by cyclopropylamine derivatives [1][2], this compound is ideally suited as a scaffold for medicinal chemistry optimization. Researchers can use it as a starting point to synthesize novel analogs and explore SAR around the 4-methoxy-2,5-dimethylphenyl moiety, with the goal of improving LSD1 inhibitory potency and selectivity for applications in oncology and CNS disorders [3].

Monoamine Transporter Pharmacology: Structure-Activity Relationship (SAR) Studies

Given the known high-affinity interactions of phenylcycloalkylmethylamines with SERT, NET, and DAT [4], this specific compound provides a unique chemical probe. Its procurement is justified for systematic SAR studies aimed at understanding how the 4-methoxy-2,5-dimethyl substitution pattern on the phenyl ring influences transporter binding affinity and selectivity, potentially informing the design of novel antidepressants or anti-obesity agents.

Neuropsychiatric Probe Development: Differentiating from Classic Psychedelics

As a structural analog of DMCPA but with a distinct substitution pattern, this compound serves as a valuable tool for probing the molecular determinants of psychedelic versus non-psychedelic phenethylamine activity [5]. Its use in in vitro binding and functional assays at 5-HT2A and other aminergic receptors can help delineate the pharmacophore required for hallucinogenic effects, contributing to the development of safer neuropsychiatric therapeutics.

Quote Request

Request a Quote for N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.